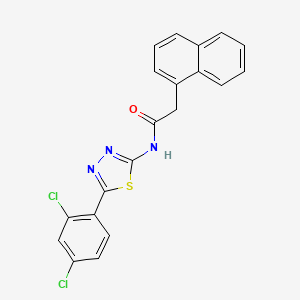

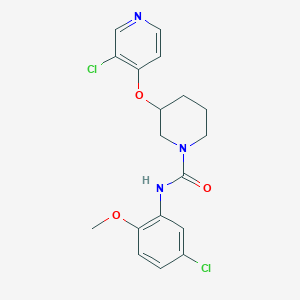

![molecular formula C19H14N2OS2 B2947077 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 478067-66-2](/img/structure/B2947077.png)

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have been found to have remarkable antitumor activity against certain cancer cell lines .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final product .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Thieno[3,2-d]pyrimidine derivatives have been studied for their antiproliferative activity against various tumor cell lines. This suggests potential applications in cancer research and therapy .

EZH2 Inhibition

Some thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2, an enzyme involved in gene regulation. These compounds have shown antiproliferative activity against different cancer cell lines .

PDE4 Inhibition

Derivatives containing thieno[3,2-d]pyrimidine have been designed as potential inhibitors of PDE4 (phosphodiesterase 4), which could have implications in treating inflammatory diseases .

Direcciones Futuras

The future directions for research on “2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” and related compounds could involve further optimization and evaluation of new EZH2 inhibitors . The promising antitumor activity of these compounds suggests they could be attractive chemical tools for future research .

Propiedades

IUPAC Name |

4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJTWSCJQZYXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)

![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)

![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)

![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)

![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)

![5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol](/img/structure/B2947014.png)